molecular formula C20H35N3O4 B2424479 Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]-(oxan-4-ylmethyl)amino]azetidine-1-carboxylate CAS No. 2411334-64-8

Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]-(oxan-4-ylmethyl)amino]azetidine-1-carboxylate

Cat. No.: B2424479
CAS No.: 2411334-64-8
M. Wt: 381.517
InChI Key: HFLXUJAGOPFMKT-VOTSOKGWSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a tert-butyl ester, an azetidine ring, and a dimethylamino group . These functional groups suggest that this compound could be involved in a variety of chemical reactions and could have potential applications in fields like medicinal chemistry or materials science .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step organic reactions that involve the formation of the azetidine ring, the introduction of the ester group, and the attachment of the dimethylamino group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine ring, a four-membered cyclic amine, could impart some strain to the molecule, potentially making it more reactive .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the ester could undergo hydrolysis or transesterification reactions, while the azetidine ring could participate in ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the ester and the amine could make it soluble in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could be a subject of future research in various fields, such as medicinal chemistry, if it shows promising biological activity .

Properties

IUPAC Name

tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]-(oxan-4-ylmethyl)amino]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3O4/c1-20(2,3)27-19(25)22-14-17(15-22)23(13-16-8-11-26-12-9-16)18(24)7-6-10-21(4)5/h6-7,16-17H,8-15H2,1-5H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLXUJAGOPFMKT-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N(CC2CCOCC2)C(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)N(CC2CCOCC2)C(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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